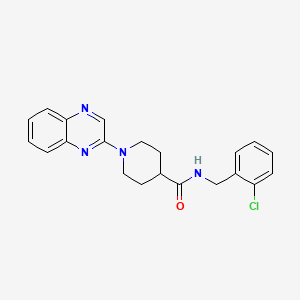

N-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide” is a complex organic compound. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . The compound also includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The “2-chlorobenzyl” and “carboxamide” groups are common functional groups in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of steps involving nucleophilic substitution and amide coupling reactions .

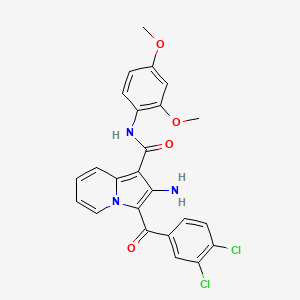

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms and the electron-withdrawing carboxamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Aplicaciones Científicas De Investigación

Pharmacological Evaluation as Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides, including compounds structurally related to N-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, have been synthesized and evaluated for their potential as 5-HT3 receptor antagonists. These compounds were designed according to the pharmacophoric requirements of 5-HT3 receptor antagonists. The evaluation of these compounds revealed their effectiveness in antagonizing the 5-HT3 receptor, with specific compounds showing significant potency. Such findings indicate their potential utility in managing conditions mediated by the 5-HT3 receptor, such as depression and anxiety (Mahesh et al., 2011).

Corrosion Inhibition

Carboxamide derivatives have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies found that certain carboxamides exhibit significant inhibitory performance, attributed to their adsorption at the metal/solution interface. This suggests that this compound and related compounds could be explored for their corrosion inhibition capabilities (Sadeghi Erami et al., 2019).

Antimicrobial and Antitubercular Activity

Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have been synthesized and assessed for their in vitro antituberculosis activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that certain structural modifications can significantly enhance their antimicrobial potency, positioning them as promising leads for developing new antituberculosis agents (Moreno et al., 2003).

Anticancer Research

Research into quinoline and quinoxaline derivatives has identified several compounds with potent anticancer activities. These compounds have been evaluated across various cancer cell lines, demonstrating significant cytotoxic effects. Such studies highlight the therapeutic potential of quinoxaline derivatives in oncology, including the structural class of this compound (Deady et al., 1997).

Advanced Synthesis Techniques

Studies have also focused on the synthesis of quinoxaline derivatives, including environmentally friendly and efficient methodologies. These synthetic advances facilitate the production of quinoxaline compounds, potentially enhancing their availability for further research and development (Xie et al., 2019).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c22-17-6-2-1-5-16(17)13-24-21(27)15-9-11-26(12-10-15)20-14-23-18-7-3-4-8-19(18)25-20/h1-8,14-15H,9-13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNGNTLEBPVFCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2997885.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2997887.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2997889.png)

![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2997896.png)

![2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B2997897.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997900.png)

![(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2997901.png)

![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)

![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)